molecular formula C12H14N4O4 B2756537 N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008069-42-8

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B2756537
CAS RN: 1008069-42-8
M. Wt: 278.268
InChI Key: RBOCNWCDURNZFQ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, also known as NPPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Organic Non-linear Optical Material

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, also referred to in literature as 3-Nitro­acetanilide, has been identified as an organic non-linear optical material. This compound crystallizes in the monoclinic system within the chiral space group P21, featuring four independent molecules in its asymmetric unit. The characterization of its crystalline structure contributes to the understanding of its non-linear optical properties, which are significant for applications in optical and electronic devices (Mahalakshmi, Upadhyaya, & Row, 2002).

Antimicrobial Activity

Research on derivatives of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, particularly focusing on N-substituted phenyl acetamide benzimidazole-based derivatives, has shown significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The structural analysis indicates that the presence of a m-nitro phenyl at the N-position of benzimidazole enhances anti-MRSA activity compared to p-nitro phenyl derivatives. This highlights its potential as a basis for developing new antimicrobial agents (Chaudhari et al., 2020).

Green Synthesis and Catalytic Applications

The compound has also been involved in studies related to green chemistry, specifically in the catalytic hydrogenation process. A study detailed the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, demonstrating the efficiency of novel catalysts in this transformation. This process not only underscores the application of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives in dye production but also highlights advancements in green synthetic methods (Zhang, 2008).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c17-11(7-10-12(18)14-5-4-13-10)15-8-2-1-3-9(6-8)16(19)20/h1-3,6,10,13H,4-5,7H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOCNWCDURNZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide

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